molecular formula C14H17BrN2O6 B3931633 6-(2-Bromo-3,4,5-trimethoxyphenyl)-5-nitropiperidin-2-one

6-(2-Bromo-3,4,5-trimethoxyphenyl)-5-nitropiperidin-2-one

Cat. No.: B3931633
M. Wt: 389.20 g/mol
InChI Key: XUYCOOVBDZXMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Bromo-3,4,5-trimethoxyphenyl)-5-nitropiperidin-2-one is a complex organic compound characterized by its unique structure, which includes a brominated trimethoxyphenyl group and a nitropiperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromo-3,4,5-trimethoxyphenyl)-5-nitropiperidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of 3,4,5-trimethoxybenzaldehyde to form 2-bromo-3,4,5-trimethoxybenzaldehyde . This intermediate is then subjected to a series of reactions, including nitration and cyclization, to yield the final product. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize waste. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromo-3,4,5-trimethoxyphenyl)-5-nitropiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

6-(2-Bromo-3,4,5-trimethoxyphenyl)-5-nitropiperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Bromo-3,4,5-trimethoxyphenyl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s brominated and nitro functional groups play a crucial role in its biological activity, enabling it to bind to target molecules with high affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Bromo-3,4,5-trimethoxyphenyl)-5-nitropiperidin-2-one is unique due to its combination of a brominated trimethoxyphenyl group and a nitropiperidinone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

6-(2-bromo-3,4,5-trimethoxyphenyl)-5-nitropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O6/c1-21-9-6-7(11(15)14(23-3)13(9)22-2)12-8(17(19)20)4-5-10(18)16-12/h6,8,12H,4-5H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYCOOVBDZXMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C2C(CCC(=O)N2)[N+](=O)[O-])Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-Bromo-3,4,5-trimethoxyphenyl)-5-nitropiperidin-2-one
Reactant of Route 2
6-(2-Bromo-3,4,5-trimethoxyphenyl)-5-nitropiperidin-2-one
Reactant of Route 3
Reactant of Route 3
6-(2-Bromo-3,4,5-trimethoxyphenyl)-5-nitropiperidin-2-one
Reactant of Route 4
6-(2-Bromo-3,4,5-trimethoxyphenyl)-5-nitropiperidin-2-one
Reactant of Route 5
6-(2-Bromo-3,4,5-trimethoxyphenyl)-5-nitropiperidin-2-one
Reactant of Route 6
6-(2-Bromo-3,4,5-trimethoxyphenyl)-5-nitropiperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.